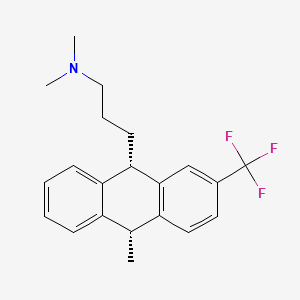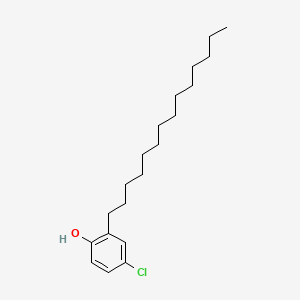
Fluotraceno
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluotracene is a tricyclic compound known for its unique chemical properties and applications in various fields It is characterized by its complex molecular structure, which includes a trifluoromethyl group attached to an anthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluotracene can be synthesized through a multi-step process involving the reaction of anthracene with trifluoromethylating agents. One common method involves the use of trifluoromethyl iodide in the presence of a strong base, such as potassium tert-butoxide, to introduce the trifluoromethyl group onto the anthracene core. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of fluotracene may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Fluotracene undergoes various chemical reactions, including:
Oxidation: Fluotracene can be oxidized to form fluotracene oxide, a reaction typically carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of fluotracene can yield fluotracene dihydride, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Fluotracene can undergo substitution reactions, where the trifluoromethyl group can be replaced by other functional groups. This is often achieved using nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium cyanide
Major Products Formed:
Oxidation: Fluotracene oxide
Reduction: Fluotracene dihydride
Substitution: Various substituted fluotracene derivatives
Applications De Recherche Scientifique
Fluotracene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in fluorescence microscopy and imaging due to its fluorescent properties, allowing for the visualization of biological structures and processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antidepressant and antipsychotic medications.
Industry: Utilized in the production of fluorescent dyes and pigments, as well as in the development of advanced materials with unique optical properties.
Mécanisme D'action
The mechanism of action of fluotracene involves its interaction with specific molecular targets and pathways. In biological systems, fluotracene can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, in the context of its potential antidepressant and antipsychotic properties, fluotracene may interact with neurotransmitter receptors in the brain, altering the levels of neurotransmitters and influencing mood and behavior.
Comparaison Avec Des Composés Similaires
- Amoxapine
- Loxapine
- Trimipramine
Fluotracene’s unique structure and properties make it a valuable compound for various scientific and industrial applications, highlighting its potential for future research and development.
Propriétés
Numéro CAS |
35764-73-9 |
|---|---|
Formule moléculaire |
C21H24F3N |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
N,N-dimethyl-3-[(9S,10R)-10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine |
InChI |
InChI=1S/C21H24F3N/c1-14-16-7-4-5-8-18(16)19(9-6-12-25(2)3)20-13-15(21(22,23)24)10-11-17(14)20/h4-5,7-8,10-11,13-14,19H,6,9,12H2,1-3H3/t14-,19+/m1/s1 |
Clé InChI |
JTAJFHGSVCEPKC-KUHUBIRLSA-N |
SMILES isomérique |
C[C@H]1C2=C(C=C(C=C2)C(F)(F)F)[C@H](C3=CC=CC=C13)CCCN(C)C |
SMILES canonique |
CC1C2=C(C=C(C=C2)C(F)(F)F)C(C3=CC=CC=C13)CCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13731719.png)





![4-Thiazolidinone, 5-[[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13731762.png)




